molecular formula C32H39NO10 B1247323 [(1S,3S,5R,6S)-8-methyl-6-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate

[(1S,3S,5R,6S)-8-methyl-6-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate

Cat. No. B1247323
M. Wt: 597.7 g/mol
InChI Key: QRMASVGVVOOIOZ-WDWIJTSISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1S,3S,5R,6S)-8-methyl-6-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate is a natural product found in Erythroxylum pervillei with data available.

Scientific Research Applications

  • Stereoselective Synthesis Applications :

    • The compound has been used in the stereoselective synthesis of 8-Oxabicyclo[3.2.1]octane derivatives, which are crucial for constructing complex molecular structures like trisaccharides (Gerber & Vogel, 2001).
  • Synthesis of Bridged Azabicyclic Compounds :

    • It plays a role in the synthesis of bridged azabicyclic compounds, demonstrating the versatility of the compound in organic synthesis (Ikeda, Kugo, & Sato, 1996).
  • Investigation of Cyclization Processes :

    • The compound has been used to study intramolecular cyclization processes, providing insights into complex chemical reactions (Gimazetdinov et al., 2017).
  • Cholinesterase Inhibitory Activity :

    • Research into its derivatives has shown potential for inhibiting cholinesterase, an enzyme important in neuroscience and pharmacology (Kos et al., 2021).
  • Antiproliferative Properties :

    • Studies on its analogues have found significant growth-inhibitory activities against certain cancer cells, highlighting its potential in cancer research (Filosa et al., 2007).
  • Structural Characterization :

    • The compound has been used in structural elucidation studies, such as X-ray crystallography, to understand its molecular configuration and interactions (Yang et al., 2008).
  • Natural Compound Studies :

    • It has been isolated from natural sources like Rivea hypocrateriformis and evaluated for biological activities like antihemolytic and cytotoxic effects (Godipurge et al., 2018).
  • Versatility in Organic Synthesis :

    • Its versatility is evident in the enantioselective syntheses of tropane alkaloids, showcasing its importance in synthetic organic chemistry (Mao et al., 2014).

properties

Product Name

[(1S,3S,5R,6S)-8-methyl-6-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate

Molecular Formula

C32H39NO10

Molecular Weight

597.7 g/mol

IUPAC Name

[(1S,3S,5R,6S)-8-methyl-6-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C32H39NO10/c1-33-21-16-22(42-29(34)10-8-19-12-25(36-2)31(40-6)26(13-19)37-3)18-23(33)24(17-21)43-30(35)11-9-20-14-27(38-4)32(41-7)28(15-20)39-5/h8-15,21-24H,16-18H2,1-7H3/b10-8+,11-9+/t21-,22-,23+,24-/m0/s1

InChI Key

QRMASVGVVOOIOZ-WDWIJTSISA-N

Isomeric SMILES

CN1[C@H]2C[C@@H](C[C@@H]1[C@H](C2)OC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)OC(=O)/C=C/C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

CN1C2CC(CC1C(C2)OC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)OC(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC

synonyms

pervilleine C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1S,3S,5R,6S)-8-methyl-6-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
Reactant of Route 2
Reactant of Route 2
[(1S,3S,5R,6S)-8-methyl-6-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
Reactant of Route 3
Reactant of Route 3
[(1S,3S,5R,6S)-8-methyl-6-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
Reactant of Route 4
Reactant of Route 4
[(1S,3S,5R,6S)-8-methyl-6-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
Reactant of Route 5
Reactant of Route 5
[(1S,3S,5R,6S)-8-methyl-6-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
Reactant of Route 6
Reactant of Route 6
[(1S,3S,5R,6S)-8-methyl-6-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate

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